Acibenzolar-S-Methyl

Description

Properties

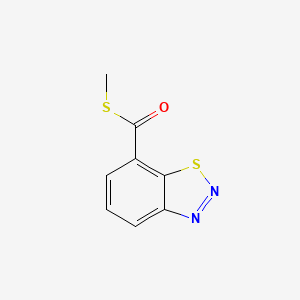

IUPAC Name |

S-methyl 1,2,3-benzothiadiazole-7-carbothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS2/c1-12-8(11)5-3-2-4-6-7(5)13-10-9-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELITFHSCLAHKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=O)C1=C2C(=CC=C1)N=NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1032519 | |

| Record name | Acibenzolar-S-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to beige odorless solid; [Merck Index] Light to dark brown granules with a sulfurous odor; [MSDSonline] | |

| Record name | Acibenzolar-S-methyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3435 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Approx 267 °C | |

| Record name | ACIBENZOLAR-S-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7021 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility in methanol 4.2, ethyl acetate 25, n-hexane 1.3, toluene 36, n-octanol 5.4, acetone 28, dichloromethane 160 (all in g/l, 25 °C)., In water, 7.7 mg/l @ 25 °C | |

| Record name | ACIBENZOLAR-S-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7021 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.54X10+3 g/cu cm @ 22 °C | |

| Record name | ACIBENZOLAR-S-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7021 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000033 [mmHg], 3.30X10-6 mm Hg @ 25 °C | |

| Record name | Acibenzolar-S-methyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3435 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACIBENZOLAR-S-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7021 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to beige fine powder | |

CAS No. |

135158-54-2 | |

| Record name | Acibenzolar-S-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135158-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acibenzolar-S-Methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135158542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acibenzolar-S-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-methyl benzo(1.2.3)thiadiazole-7-carbothioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3-Benzothiadiazole-7-carbothioic acid, S-methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACIBENZOLAR-S-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BCW6119347 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACIBENZOLAR-S-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7021 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

132.9 °C | |

| Record name | ACIBENZOLAR-S-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7021 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Unveiling of a Plant's Intrinsic Defenses: A Technical Guide to the Discovery and Synthesis of Acibenzolar-S-Methyl

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Acibenzolar-S-methyl (ASM), a cornerstone in the field of systemic acquired resistance (SAR) inducers, represents a paradigm shift in crop protection. Unlike traditional fungicides that exhibit direct antimicrobial activity, ASM acts as a potent plant defense activator. This technical guide delves into the history of its discovery, the intricacies of its chemical synthesis, and the molecular pathways it triggers to fortify plants against a broad spectrum of pathogens.

Discovery and Development: A Historical Perspective

The journey of this compound began in the 1980s, within the research laboratories of Ciba-Geigy (now Syngenta). Scientists in pursuit of novel fungicides discovered that derivatives of 1,2,3-benzothiadiazole-7-carboxylic acid demonstrated significant activity against fungal pathogens.[1] Further investigation revealed that the carboxylic acid moiety was the bioactive component. However, for optimal performance in agricultural applications, a derivative with suitable physicochemical properties for uptake, translocation, and stability was necessary.

Through extensive structure-activity relationship studies, the S-methyl thioester derivative, initially codenamed CGA245704, was selected for commercial development. This compound, now known as this compound, was launched in 1996 under trade names such as Bion® and Actigard®.[1] Its unique mode of action, which leverages the plant's own defense mechanisms, positioned it as a groundbreaking tool in integrated pest management strategies.

Chemical Synthesis of this compound

The chemical synthesis of this compound is a multi-step process rooted in established organic chemistry principles. Two primary synthetic routes have been described in the literature.

Route 1: From Methyl 2-chloro-3-nitrobenzoate

A patented synthesis route begins with methyl 2-chloro-3-nitrobenzoate. The key steps involve the formation of a thioether, reduction of the nitro group, diazotization, and subsequent ring closure to form the benzothiadiazole core, followed by conversion to the final S-methyl thioester.

Route 2: General Benzothiadiazole Formation

A more general description of the synthesis involves the formation of the 1,2,3-benzothiadiazole core through a classic ring-closure reaction. This entails the reaction of a thiol group with an adjacent diazonium group on a benzene ring. The resulting 1,2,3-benzothiadiazole-7-carboxylic acid is then converted to its S-methyl thioester.

Mechanism of Action: Induction of Systemic Acquired Resistance

This compound is not directly toxic to pathogens.[1] Instead, it functions as a plant activator, priming the plant's immune system through a process known as Systemic Acquired Resistance (SAR).[2]

3.1. Pro-drug Activation and the Salicylic Acid Pathway

ASM is a pro-pesticide. Upon application, it is absorbed by the plant and hydrolyzed to its active form, 1,2,3-benzothiadiazole-7-carboxylic acid (acibenzolar), a reaction catalyzed by methyl salicylate esterase.[1] Acibenzolar is a functional analog of the key plant defense hormone, salicylic acid (SA).[3]

3.2. The NPR1-Dependent Signaling Cascade

The activation of SAR by acibenzolar is primarily mediated through the NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1) signaling pathway. In the absence of a pathogen challenge, NPR1 exists as an oligomer in the cytoplasm. Upon perception of the acibenzolar signal (mimicking SA), cellular redox changes lead to the monomerization of NPR1. These NPR1 monomers translocate to the nucleus where they interact with TGA (TGACG motif-binding) transcription factors.[4][5][6][7][8] This interaction facilitates the binding of TGA factors to the promoters of defense-related genes, most notably the Pathogenesis-Related (PR) genes.

The upregulation of PR genes, such as PR-1, PR-2, and PR-5, leads to the accumulation of PR proteins, which have antimicrobial properties and contribute to the reinforcement of cell walls, ultimately resulting in a broad-spectrum and long-lasting resistance to pathogens.[3]

Quantitative Efficacy Data

The efficacy of this compound has been demonstrated in numerous field and greenhouse studies against a wide range of pathogens. The following tables summarize key quantitative data from selected studies.

Table 1: Efficacy of this compound Against Various Plant Pathogens

| Crop | Pathogen | Application Method | Concentration/Rate | Disease Reduction (%) | Reference |

| Tomato | Xanthomonas campestris pv. vesicatoria | Foliar Spray | 129 µM (weekly) | Significant reduction in disease severity | [9][10] |

| Tomato | Ralstonia solanacearum | Drip Irrigation | 178.6 µM | Significant reduction in disease incidence | [11][12] |

| Rose | Rose Rosette Virus | Foliar Spray | 50-100 mg/liter | 36 - 43% reduction in disease incidence | [13] |

| Squash | Phytophthora capsici | Soil Drench | 30 mg/L | Up to 100% (no symptoms) | [14] |

| Wheat | Fusarium graminearum | Foliar Spray | 0.075 g/L | Up to 28.97% | |

| Pineapple | Rotylenchulus reniformis (nematode) | Foliar Spray | 100-200 mg/L | 55% reduction in nematode reproduction | [15] |

Experimental Protocols

The following sections provide generalized protocols for key experiments used to characterize the activity of this compound.

5.1. Systemic Acquired Resistance (SAR) Assay in Arabidopsis thaliana

This protocol is adapted from established methods for inducing and quantifying SAR.

-

Plant Growth: Grow Arabidopsis thaliana plants in a controlled environment (e.g., 22°C, 16h light/8h dark cycle) for 4-5 weeks.

-

Primary Inoculation (SAR Induction): Infiltrate three lower leaves of each plant with a suspension of an avirulent pathogen (e.g., Pseudomonas syringae pv. tomato DC3000 carrying an avirulence gene) at a low concentration (e.g., OD600 = 0.001) or with a mock solution (10 mM MgCl2).

-

This compound Treatment: As an alternative to pathogen induction, treat the lower leaves with a solution of this compound (e.g., 1 mM in water with a surfactant).[16]

-

Secondary Inoculation (Challenge): After 2-3 days, infiltrate three upper, systemic leaves with a suspension of a virulent pathogen (e.g., Pseudomonas syringae pv. maculicola) at a low concentration.

-

Quantification of Pathogen Growth: After 3-4 days post-challenge, harvest the systemic leaves, homogenize the tissue, and determine the bacterial population by plating serial dilutions on appropriate growth media. A significant reduction in bacterial growth in the systemic leaves of induced plants compared to mock-treated plants indicates the induction of SAR.

5.2. Western Blot Analysis of PR-1 Protein Expression

This protocol outlines the detection of the key SAR marker protein, PR-1.

-

Sample Collection and Protein Extraction: Harvest plant tissue (e.g., leaves) at various time points after treatment with this compound or a mock solution. Freeze the tissue in liquid nitrogen and grind to a fine powder. Extract total protein using a suitable extraction buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each extract using a standard method (e.g., Bradford or BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electroblotting: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunodetection:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to PR-1.[17]

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane to remove unbound secondary antibody.

-

-

Signal Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the intensity of the PR-1 band in ASM-treated samples compared to the control indicates an induction of this SAR marker.

5.3. Quantitative Real-Time PCR (qRT-PCR) for PR-1 Gene Expression

This protocol details the quantification of PR-1 gene transcripts.

-

Sample Collection and RNA Extraction: Harvest plant tissue at desired time points post-treatment with ASM or a mock solution and immediately freeze in liquid nitrogen. Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol).

-

RNA Quality and Quantity Assessment: Determine the concentration and purity of the RNA using a spectrophotometer (A260/A280 ratio). Assess RNA integrity using gel electrophoresis.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from a standardized amount of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qRT-PCR: Perform the real-time PCR reaction using a qPCR instrument, a suitable fluorescent dye (e.g., SYBR Green), cDNA template, and primers specific for the PR-1 gene. Include a reference gene (e.g., actin or ubiquitin) for normalization.

-

Data Analysis: Analyze the amplification data to determine the relative expression of the PR-1 gene in ASM-treated samples compared to the control, using a method such as the 2-ΔΔCt method. A significant increase in PR-1 transcript levels indicates the activation of the SAR pathway at the transcriptional level.[18][19]

Conclusion

This compound stands as a testament to the potential of harnessing a plant's innate immunity for crop protection. Its discovery marked a significant advancement in the development of sustainable agricultural practices. A thorough understanding of its synthesis, mechanism of action, and the experimental methodologies for its evaluation is crucial for researchers and professionals in the field of drug development and plant science. This technical guide provides a comprehensive overview of these core aspects, serving as a valuable resource for further research and application of this important plant defense activator.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (Ref: CGA 245704) [sitem.herts.ac.uk]

- 3. Frontiers | this compound Activates Stomatal-Based Defense Systemically in Japanese Radish [frontiersin.org]

- 4. Scholars@Duke publication: In vivo interaction between NPR1 and transcription factor TGA2 leads to salicylic acid-mediated gene activation in Arabidopsis. [scholars.duke.edu]

- 5. A New Twist on Systemic Acquired Resistance: Redox Control of the NPR1–TGA1 Interaction by Salicylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NPR1 differentially interacts with members of the TGA/OBF family of transcription factors that bind an element of the PR-1 gene required for induction by salicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vivo Interaction between NPR1 and Transcription Factor TGA2 Leads to Salicylic Acid–Mediated Gene Activation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 9. Effect of Application Frequency and Reduced Rates of this compound on the Field Efficacy of Induced Resistance Against Bacterial Spot on Tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 12. Foliar Applications of this compound Negatively Affect the Yield of Grafted Tomatoes in Fields Infested with Ralstonia solanacearum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. thaiscience.info [thaiscience.info]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Acibenzolar-S-Methyl

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acibenzolar-S-Methyl (ASM) is a potent plant defense activator that induces Systemic Acquired Resistance (SAR), a broad-spectrum and durable form of plant immunity. Unlike traditional fungicides, ASM does not possess direct antimicrobial activity. Instead, it functions as a synthetic analog of the key plant defense hormone, salicylic acid (SA), priming the plant's innate immune system to effectively combat a wide range of fungal, bacterial, and viral pathogens.[1][2] This guide provides a detailed examination of ASM's molecular mechanism, presenting quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visual diagrams of the core signaling pathways.

Core Mechanism of Action: Induction of Systemic Acquired Resistance

The primary mode of action of this compound is the activation of the plant's salicylic acid (SA) signaling pathway, which is central to establishing Systemic Acquired Resistance (SAR).[1][3][4] The process can be broken down into several key steps:

-

Uptake and Conversion : Following application via foliar spray or soil drench, ASM is absorbed by the plant and translocated systemically.[1][5] ASM itself is a pro-pesticide and is hydrolyzed by plant enzymes (methyl salicylate esterase) into its biologically active form, benzo[1][2][5]thiadiazole-7-carboxylic acid (acibenzolar).[2][6]

-

SA Pathway Activation : The active metabolite, acibenzolar, mimics endogenous salicylic acid.[5][7] This triggers a downstream signaling cascade that prepares the entire plant for a swift and robust defense response upon pathogen attack.

-

The Central Role of NPR1 : A key regulator in this pathway is the protein NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1).[8][9][10] In an uninduced state, NPR1 exists as an oligomer in the cytoplasm. The accumulation of SA (or its analog, acibenzolar) leads to a change in the cellular redox state, causing the monomerization of NPR1.[11]

-

Nuclear Translocation and Transcriptional Reprogramming : Monomeric NPR1 translocates into the nucleus, where it interacts with TGA-type basic leucine zipper (bZIP) transcription factors.[8][10][11] This interaction is crucial for activating the expression of a large battery of defense-related genes.[12]

-

Synthesis of Pathogenesis-Related (PR) Proteins : The primary output of this transcriptional activation is the synthesis and accumulation of Pathogenesis-Related (PR) proteins.[13][14] These proteins, including PR-1, PR-2 (a β-1,3-glucanase), PR-3 (a chitinase), and PR-5 (a thaumatin-like protein), have direct or indirect antimicrobial activities and are hallmark indicators of an established SAR response.[5][14][15][16]

-

Other Defense Responses : Beyond PR protein induction, ASM has been shown to trigger other defense mechanisms, such as the production of reactive oxygen species (ROS) and the induction of stomatal closure, which can prevent pathogen entry.[5]

dot

Caption: Fig 1. Simplified signaling cascade initiated by this compound (ASM).

Quantitative Data on ASM Efficacy

The application of ASM leads to quantifiable reductions in disease severity and pathogen growth, which are correlated with the induction of defense-related gene expression.

| Plant Species | Pathogen | ASM Treatment | Observed Effect | Reference |

| Japanese Radish | Pseudomonas cannabina pv. alisalensis | 100 ppm dip-treatment | Significant reduction in bacterial populations on treated and untreated systemic leaves. | [5] |

| Apple | Erwinia amylovora (Fire Blight) | Actigard 50 WG application | Complemented genetic resistance, reducing disease symptoms by 85% to 100%. | [7] |

| Tobacco | Tomato Spotted Wilt Virus (TSWV) | 1 to 2 g a.i./7,000 plants | High level of resistance; restricted virus replication and reduced systemic infection. | [14][17] |

| Tobacco | Peronospora tabacina (Blue Mold) | 1.0 ppm in float solution | 99% reduction in pathogen sporulation. | [18] |

| Squash | Phytophthora capsici | 30 mg·L–1 soil drench | Prevented development of any disease symptoms. | [4] |

| Tomato | Xanthomonas spp. (Bacterial Spot) | 75-200 µM weekly spray | Significantly better disease control than biweekly applications or untreated controls. | [19] |

Table 1: Summary of ASM's effect on disease severity and pathogen populations.

| Plant Species | ASM Treatment | Target Gene(s) | Peak Fold Increase in Expression (vs. Control) | Reference |

| Apple Seedlings | Actigard 50 WG | PR-1, PR-8 | ~10-fold | [13] |

| PR-2 | ~100-fold | [13] | ||

| Kiwifruit ('Zesy002') | Actigard® Postharvest | BAD (Benzoic Acid Decarboxylase) | ~25-fold | [3] |

| DMR6, NIMIN2, WRKY70 | ~3 to 6-fold | [3] | ||

| Japanese Radish | 100 ppm dip-treatment | PR-1, PR-2, PR-3 | Significant induction 4 hours post-treatment. | [5] |

| Arabidopsis thaliana | Local application | PR1, SID2, ALD1 | Significant increase in expression in distal leaves after 1 day. | [20] |

| Kiwifruit (Glasshouse) | Actigard® | PR1, PR2, PR5 | Significant upregulation in stems and leaves. | [21] |

Table 2: Summary of ASM's effect on defense-related gene expression.

Key Experimental Protocols

Protocol 1: Evaluation of ASM-Induced Disease Resistance in Planta

This protocol outlines a general workflow for assessing the efficacy of ASM in providing protection against a foliar bacterial pathogen.

-

Plant Material and Growth Conditions :

-

Grow seedlings (e.g., Japanese Radish, Raphanus sativus) in 9 cm pots at 24°C with a 16h light/8h dark cycle for 3 weeks, or until the fifth true leaf has unfolded.[5]

-

-

ASM Formulation and Application :

-

Prepare a solution of ASM (e.g., Actigard® 50WG) dissolved in sterile water to a final concentration of 100 ppm (100 mg/L a.i.).[5]

-

Apply the solution to the fourth leaf of each plant using a dip-treatment method until the leaf is fully wetted.[5] Control plants are treated with water.

-

Alternatively, for soil drench application, apply 500 ml of a 0.3 g/liter ASM solution to the container substrate.[22]

-

-

Pathogen Inoculation :

-

At a set time post-ASM treatment (e.g., 4 hours to 4 days), prepare a bacterial suspension (e.g., P. cannabina pv. alisalensis) in 10 mM MgCl₂ to a concentration of 10⁸ CFU/mL.

-

Infiltrate the bacterial suspension into the treated leaves (local) and untreated upper/lower leaves (systemic) using a needleless syringe.

-

-

Disease Assessment and Bacterial Population Quantification :

-

At 1-week post-inoculation, assess disease symptoms visually.

-

To quantify bacterial populations, collect leaf discs of a known area using a cork borer.[5]

-

Homogenize the leaf discs in 10 mM MgCl₂, perform serial dilutions, and plate on selective medium (e.g., King's B agar).

-

Incubate plates at 28°C for 48 hours and count colony-forming units (CFU) to determine the bacterial population per cm² of leaf tissue.[5]

-

Protocol 2: Quantification of Defense Gene Expression via RT-qPCR

This protocol details the measurement of PR gene induction following ASM treatment.

-

Plant Treatment and Sample Collection :

-

Treat plants with ASM as described in Protocol 1.

-

At various time points post-treatment (e.g., 0, 4, 24, 48 hours), collect leaf tissue from both treated and systemic leaves. Immediately freeze samples in liquid nitrogen and store at -80°C.

-

-

RNA Extraction and cDNA Synthesis :

-

Extract total RNA from ~100 mg of frozen leaf tissue using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Treat RNA samples with DNase I to remove any genomic DNA contamination.

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) primers.

-

-

Quantitative Real-Time PCR (RT-qPCR) :

-

Prepare qPCR reactions using a SYBR Green-based master mix, cDNA template, and gene-specific primers for target genes (e.g., PR1, PR2, PR5) and a reference gene (e.g., Actin or EF1α).

-

Perform the qPCR on a real-time thermal cycler using a standard three-step cycling protocol (denaturation, annealing, extension).

-

Analyze the resulting amplification data using the 2^(-ΔΔCt) method to calculate the relative fold change in gene expression compared to the water-treated control at time zero.

-

dot

Caption: Fig 2. Workflow for evaluating ASM's protective and gene-inducing effects.

Conclusion

This compound represents a significant tool in modern crop protection, operating through the sophisticated mechanism of Systemic Acquired Resistance. By hijacking the plant's own salicylic acid defense pathway, it primes the plant for a rapid and effective response against a broad array of pathogens. This indirect mode of action, which enhances the host's immunity rather than directly targeting the pathogen, offers a durable and sustainable strategy for disease management.[2][23] Understanding the molecular intricacies of the ASM-induced signaling cascade, from NPR1 activation to PR gene expression, is critical for optimizing its application and for the development of new, host-centric disease control technologies.

References

- 1. chemicalwarehouse.com [chemicalwarehouse.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Frontiers | this compound Activates Stomatal-Based Defense Systemically in Japanese Radish [frontiersin.org]

- 6. apvma.gov.au [apvma.gov.au]

- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 8. uu.nl [uu.nl]

- 9. NPR1, a key immune regulator for plant survival under biotic and abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. The NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) and Related Family: Mechanistic Insights in Plant Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Generation of broad-spectrum disease resistance by overexpression of an essential regulatory gene in systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 14. Biological and molecular analyses of the this compound-induced systemic acquired resistance in flue-cured tobacco against Tomato spotted wilt virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pathogenesis-Related Proteins (PRs) with Enzyme Activity Activating Plant Defense Responses [ouci.dntb.gov.ua]

- 16. Pathogenesis-Related Proteins (PRs) with Enzyme Activity Activating Plant Defense Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [PDF] Biological and molecular analyses of the this compound-induced systemic acquired resistance in flue-cured tobacco against Tomato spotted wilt virus. | Semantic Scholar [semanticscholar.org]

- 18. Evaluation of this compound in float systems for blue mould control on tobacco seedlings | CORESTA [coresta.org]

- 19. researchgate.net [researchgate.net]

- 20. Local Application of this compound Treatment Induces Antiviral Responses in Distal Leaves of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Transient Changes in Defence Gene Expression and Phytohormone Content Induced by this compound in Glasshouse and Orchard Grown Kiwifruit [frontiersin.org]

- 22. academic.oup.com [academic.oup.com]

- 23. This compound (Ref: CGA 245704) [sitem.herts.ac.uk]

Acibenzolar-S-Methyl: A Technical Guide to its Function as a Systemic Acquired Resistance Inducer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acibenzolar-S-methyl (ASM), a synthetic functional analog of the plant defense hormone salicylic acid (SA), is a potent inducer of Systemic Acquired Resistance (SAR) in a wide range of plant species. Unlike traditional fungicides, ASM does not exhibit direct antimicrobial activity. Instead, it primes the plant's innate immune system, leading to a broad-spectrum and long-lasting resistance to various pathogens, including fungi, bacteria, and viruses. This technical guide provides an in-depth overview of the core mechanisms of ASM-induced SAR, detailed experimental protocols for its evaluation, and a summary of its quantitative effects on disease resistance and gene expression.

Mechanism of Action: The Salicylic Acid Pathway and Beyond

This compound's efficacy as a plant defense activator lies in its ability to mimic salicylic acid, a key signaling molecule in plant immunity.[1] ASM itself is a pro-pesticide and is converted in the plant to its active form, acibenzolar acid, by the cleavage of its S-methyl ester group.[2] This active form initiates a signaling cascade that culminates in the activation of a battery of defense-related genes and proteins.

The central signaling pathway activated by ASM is the salicylic acid (SA) pathway, which is pivotal for establishing Systemic Acquired Resistance (SAR).[3] Key components of this pathway include:

-

NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1): A master regulator that, upon activation by SA or its analogs, translocates to the nucleus and interacts with transcription factors to induce the expression of defense genes.

-

Pathogenesis-Related (PR) Proteins: A diverse group of proteins with antimicrobial activities, including β-1,3-glucanases (PR-2), chitinases (PR-3), and thaumatin-like proteins (PR-5).[4] The expression of PR genes, particularly PR-1, is a hallmark of SAR activation.[5][6]

-

Reactive Oxygen Species (ROS): ASM treatment can lead to the production of ROS, such as hydrogen peroxide, which act as secondary messengers in the defense signaling cascade and can also have direct antimicrobial effects.[7]

Recent research also suggests a role for N-hydroxypipecolic acid (NHP) in ASM-induced antiviral SAR, indicating that ASM's mode of action may involve concerted functions with other signaling molecules beyond the classical SA pathway.[8]

Signaling Pathway Diagram

Caption: Simplified signaling pathway of this compound (ASM)-induced Systemic Acquired Resistance (SAR).

Quantitative Data on Efficacy

The application of this compound has been shown to significantly reduce disease severity and pathogen proliferation in numerous plant-pathogen systems. The following tables summarize key quantitative findings from various studies.

Table 1: Effect of this compound on Disease Reduction

| Crop | Pathogen | ASM Application Method & Dose | Disease Reduction Metric | Reduction (%) | Reference |

| Tobacco | Tomato spotted wilt virus (TSWV) | Foliar spray (1-2 g a.i./7000 plants) | Reduction in local and systemic infections | High level of resistance | [4] |

| Tomato | Xanthomonas spp. (Bacterial Spot) | Weekly foliar spray (75-200 µM) | Disease Severity | Statistically significant reduction | |

| Japanese Radish | Pseudomonas cannabina pv. alisalensis | Dip-treatment (100 ppm) | Lesion Area | Significant suppression | [8] |

| Apple | Venturia inaequalis (Scab) | Foliar spray (0.2 g/L) | Area Under Disease Progress Curve (AUDPC) | Strong effectiveness | [9] |

| Apple | Erwinia amylovora (Fire Blight) | Foliar spray (0.4 g/L) | Necrosis Length | Strong effectiveness | [9] |

| Tobacco | Peronospora tabacina (Blue Mold) | Float solution (1.0 ppm) | Sporulation | 99% | [10] |

| Tomato | Ralstonia solanacearum | Foliar spray and/or soil drench (3 µg/ml) | Bacterial wilt incidence | Significantly reduced in moderately resistant cultivars |

Table 2: Induction of Pathogenesis-Related (PR) Gene Expression by this compound

| Plant Species | Gene(s) | ASM Treatment | Time Point | Fold Change in Expression | Reference |

| Japanese Radish | PR1, PR2, PR3 | 100 ppm dip-treatment | 4 hours post-treatment | Significantly induced | [8] |

| Arabidopsis thaliana | PR1, SID2, ALD1 | 1 mM local application | 1 day post-treatment | Significantly increased | [8] |

| Tobacco | PR-3 mRNA | Foliar spray | 2 days post-treatment | Detected | [4] |

| Pineapple | PR-1 | 100-200 mg/L application | 1 day to 3 weeks post-application | Initiated as early as 1 day | [5] |

| Kiwifruit | PR1, PR2, PR5, etc. | Post-harvest spray | 1 and 7 days post-treatment | Greatest upregulation | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Plant Material and ASM Application

3.1.1. Foliar Spray Application

-

Preparation of ASM Solution: Dissolve this compound (e.g., Actigard® 50WG) in distilled water to the desired concentration (e.g., 25 ppm or 100 ppm). A surfactant (e.g., 0.004% v/v Silwet L-77) can be included to ensure even coverage.

-

Application: Uniformly spray the solution onto the foliage of the plants until runoff. Control plants should be sprayed with a solution containing only water and the surfactant.

3.2. Pathogen Challenge Assays

3.2.1. Bacterial Pathogen Inoculation (e.g., Pseudomonas syringae)

-

Inoculum Preparation: Grow the bacterial strain on an appropriate medium (e.g., King's B) at 28°C. Resuspend the bacteria in a sterile solution (e.g., 10 mM MgCl₂) to the desired concentration (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation: Infiltrate the bacterial suspension into the abaxial side of the leaves using a needleless syringe. For spray inoculation, use a bacterial suspension of a higher concentration (e.g., 5 x 10⁷ CFU/mL) and maintain high humidity for the first 24 hours.

-

Disease Assessment: Quantify disease symptoms at specific time points post-inoculation (e.g., 3-7 days). This can be done by measuring lesion diameter, calculating the percentage of diseased leaf area, or determining the bacterial population within the leaf tissue through serial dilutions and plating.

Gene Expression Analysis via RT-qPCR

3.3.1. RNA Extraction and cDNA Synthesis

-

RNA Extraction: Harvest leaf tissue at desired time points after ASM treatment and immediately freeze in liquid nitrogen. Extract total RNA using a suitable method, such as a TRIzol-based protocol or a commercial plant RNA extraction kit. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers, following the manufacturer's protocol.

3.3.2. Quantitative PCR (qPCR)

-

Reaction Setup: Prepare a qPCR reaction mix containing cDNA template, gene-specific primers, and a suitable SYBR Green master mix.

-

Thermal Cycling: Perform qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Analyze the amplification data to determine the relative expression of the target genes, normalized to a stable reference gene (e.g., Actin). The 2-ΔΔCt method is commonly used to calculate the fold change in gene expression.

Quantification of Salicylic Acid

3.4.1. Extraction of Salicylic Acid

-

Sample Preparation: Homogenize frozen plant tissue in a suitable extraction solvent (e.g., 90% methanol).

-

Purification: Partition the extract against an organic solvent (e.g., ethyl acetate-cyclohexane) to separate free SA. The aqueous phase can be treated with β-glucosidase to release conjugated SA.

-

Solid-Phase Extraction (SPE): Further purify the SA-containing fractions using SPE cartridges.

3.4.2. HPLC Analysis

-

Chromatography: Analyze the purified extracts using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a fluorescence detector.

-

Quantification: Quantify the concentration of SA by comparing the peak area to a standard curve generated with known concentrations of authentic SA.

Experimental Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. sketchviz.com [sketchviz.com]

- 3. youtube.com [youtube.com]

- 4. Biological and molecular analyses of the this compound-induced systemic acquired resistance in flue-cured tobacco against Tomato spotted wilt virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. agrisera.com [agrisera.com]

- 6. Western blot protocol | Abcam [abcam.com]

- 7. lornajane.net [lornajane.net]

- 8. [PDF] Biological and molecular analyses of the this compound-induced systemic acquired resistance in flue-cured tobacco against Tomato spotted wilt virus. | Semantic Scholar [semanticscholar.org]

- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 10. researchgate.net [researchgate.net]

Hydrolysis of Acibenzolar-S-Methyl to Acibenzolar Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acibenzolar-S-methyl (ASM), a key plant activator, functions as a pro-pesticide that requires transformation into its biologically active form, acibenzolar acid (CGA210007 or BTC). This conversion is primarily achieved through the hydrolysis of the S-methyl thioester. This technical guide provides an in-depth overview of this critical hydrolysis reaction, including detailed experimental protocols for its study, a summary of relevant quantitative data, and a visualization of the associated biological signaling pathway. The information presented is intended to support researchers in the fields of agrochemistry, plant science, and drug development in understanding and investigating this important biochemical process.

Introduction

This compound (ASM) is a synthetic chemical that provides protection to a wide range of crops against fungal, bacterial, and viral diseases.[1][2] Unlike traditional fungicides, ASM is not directly toxic to pathogens.[3] Instead, it acts as a plant activator, inducing a state of heightened defense readiness known as Systemic Acquired Resistance (SAR).[3][4] The biological activity of ASM is dependent on its conversion to acibenzolar acid.[3] This hydrolysis reaction occurs within the plant, catalyzed by enzymes such as methyl salicylate esterase.[3] Understanding the kinetics and mechanisms of this hydrolysis is crucial for optimizing the efficacy of ASM and for developing new plant protection agents.

Chemical Transformation: Hydrolysis of ASM

The core chemical transformation is the hydrolysis of the S-methyl thioester of this compound to yield acibenzolar acid and methanethiol. This reaction is susceptible to base-catalyzed hydrolysis, with the rate being significantly influenced by pH.

Reaction Scheme:

This compound + H₂O → Acibenzolar Acid + CH₃SH

Quantitative Data on ASM Hydrolysis

The rate of ASM hydrolysis is highly dependent on the pH of the environment. The following table summarizes the reported hydrolysis half-life (DT50) of ASM at various pH levels and in soil.

| Condition | Half-life (DT50) | Reference |

| pH 5 (20 °C) | 3.8 years | [5] |

| pH 7 (20 °C) | 23 weeks | [5] |

| pH 9 (20 °C) | 19.4 hours | [5] |

| Soil | 8.7 hours | [6] |

Experimental Protocols

This section provides detailed methodologies for studying the hydrolysis of ASM to acibenzolar acid and for analyzing the components.

Laboratory Protocol for Monitoring ASM Hydrolysis

This protocol describes a general procedure to monitor the chemical hydrolysis of ASM in a controlled laboratory setting.

Materials:

-

This compound (ASM) analytical standard

-

Acibenzolar acid (BTC) analytical standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Potassium phosphate buffer (0.5 M, pH 3)

-

Formic acid

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

HPLC system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) detector

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of ASM (e.g., 100 µg/mL) in acetonitrile.

-

Prepare a stock solution of acibenzolar acid (e.g., 100 µg/mL) in acetonitrile.

-

-

Reaction Setup:

-

Prepare aqueous buffer solutions at the desired pH values (e.g., pH 5, 7, and 9).

-

In separate reaction vessels, add a known concentration of ASM from the stock solution to each buffer to initiate the hydrolysis reaction. A typical starting concentration might be 1-10 µg/mL.

-

Maintain the reaction vessels at a constant temperature (e.g., 25 °C).

-

-

Sampling:

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.

-

To quench the reaction, immediately acidify the sample by adding a small amount of formic acid to bring the pH below 4. This is particularly important for the high pH samples to prevent further hydrolysis during storage and analysis.

-

-

Sample Analysis:

-

Analyze the collected samples for the concentration of ASM and acibenzolar acid using a suitable analytical method, such as the HPLC-DAD method described in section 4.2.

-

-

Data Analysis:

-

Plot the concentration of ASM and acibenzolar acid as a function of time for each pH condition.

-

From this data, the rate of hydrolysis and the half-life (DT50) of ASM can be calculated.

-

Analytical Method: HPLC-DAD for Quantification

This method is suitable for the simultaneous determination of ASM and its hydrolysis product, acibenzolar acid.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Diode Array Detector (DAD)

-

C18 analytical column (e.g., 4.6 mm × 150 mm, 5 µm particle size)

Chromatographic Conditions:

| Parameter | Condition | Reference |

| Mobile Phase | Isocratic elution with Acetonitrile:Water (40:60, v/v) containing 0.06% acetic acid | [6] |

| Flow Rate | 1.0 mL/min | [6] |

| Column Temperature | Ambient | |

| Detection | DAD, monitor at 254 nm for acibenzolar acid and 310 nm for ASM | |

| Injection Volume | 20 µL |

Calibration:

-

Prepare a series of calibration standards containing known concentrations of both ASM and acibenzolar acid in the mobile phase.

-

Inject the standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration for each analyte.

-

The linearity of the calibration curves should be confirmed (r² > 0.999).[6]

Limits of Detection (LOD) and Quantification (LOQ):

-

For ASM: LOD = 0.005 mg/kg, LOQ = 0.02 mg/kg[6]

-

For Acibenzolar Acid (BTC): LOD = 0.01 mg/kg, LOQ = 0.05 mg/kg[6]

Visualizations

Workflow for ASM Hydrolysis Experiment

The following diagram illustrates a typical workflow for conducting and analyzing an ASM hydrolysis experiment.

Caption: Workflow for an ASM hydrolysis experiment.

Systemic Acquired Resistance (SAR) Signaling Pathway

Acibenzolar acid, the product of ASM hydrolysis, activates the SAR pathway in plants, which is analogous to the innate immune system in animals.[4] This pathway is dependent on the plant hormone salicylic acid.[4] The following diagram provides a simplified representation of the key steps in the SAR signaling cascade.

Caption: Simplified SAR pathway activated by ASM.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound (Ref: CGA 245704) [sitem.herts.ac.uk]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Systemic acquired resistance - Wikipedia [en.wikipedia.org]

- 5. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of this compound and its acidic metabolite in soils by HPLC-diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Properties and Solubility of Acibenzolar-S-Methyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, solubility, and mechanism of action of Acibenzolar-S-Methyl (ASM). The information is curated for professionals in research and development, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.

Overview of this compound

This compound (IUPAC name: S-methyl 1,2,3-benzothiadiazole-7-carbothioate) is a synthetic compound belonging to the benzothiadiazole class.[1][2] It is widely recognized as a plant activator, functioning as a functional analog of the natural plant hormone salicylic acid (SA).[3][4] Unlike traditional fungicides, ASM is not directly toxic to pathogens. Instead, it operates by inducing Systemic Acquired Resistance (SAR) in plants, a potent, broad-spectrum defense mechanism against a variety of fungal, bacterial, and viral pathogens.[1][3][5] ASM is considered a pro-pesticide; within the plant, it is hydrolyzed to its active metabolite, 1,2,3-benzothiadiazole-7-carboxylic acid (acibenzolar), which triggers the defense cascade.[1][6]

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These parameters are critical for formulation development, environmental fate assessment, and understanding its behavior in biological systems.

| Property | Value | Reference(s) |

| IUPAC Name | S-methyl 1,2,3-benzothiadiazole-7-carbothioate | [7] |

| CAS Number | 135158-54-2 | [1][7] |

| Molecular Formula | C₈H₆N₂OS₂ | [1][7][8] |

| Molar Mass | 210.27 - 210.3 g/mol | [1][6][7] |

| Appearance | White to beige crystalline powder | [1][9] |

| Melting Point | 132.9 °C - 135 °C | [1][7][8] |

| Boiling Point | ~267 °C | [1][7][8] |

| Density | 1.54 g/cm³ (at 22 °C) | [7][8] |

| Vapor Pressure | 0.46 mPa or 4.4 x 10⁻⁴ Pa (at 25 °C) | [8][10] |

| Octanol-Water Partition Coefficient (log P) | 3.1 (at 20-25 °C) | [1][9][10] |

| Dissociation Constant (pKa) | Not applicable; no dissociation in accessible pH range | [7][10] |

| Henry's Law Constant | 1.2 x 10⁻⁷ atm·m³/mol | [6] |

| Hydrolysis Half-life (DT₅₀ at 20 °C) | 3.8 years (pH 5), 23 weeks (pH 7), 19.4 hours (pH 9) | [6][8] |

Solubility Profile

The solubility of this compound in water and various organic solvents is a key factor for its application, bioavailability, and formulation. ASM is characterized by low water solubility and higher solubility in several organic solvents.[10]

| Solvent | Solubility (g/L at 25 °C) | Reference(s) |

| Water | 0.0077 | [1][8][9] |

| Methanol | 4.2 | [6][8] |

| Ethyl Acetate | 25 | [6][8] |

| n-Hexane | 1.3 | [6][8][9] |

| Toluene | 36 | [6][8][9] |

| Acetone | 28 | [6][8][9] |

| n-Octanol | 5.4 | [6][8][9] |

| Dichloromethane | 160 | [6][8] |

Mechanism of Action: Induction of Systemic Acquired Resistance (SAR)

This compound's unique mode of action involves the activation of the plant's innate immune system.[1] This process, known as Systemic Acquired Resistance (SAR), primes the entire plant for a more rapid and robust defense response upon subsequent pathogen attack.[3][11]

The key steps in the ASM-induced SAR pathway are:

-

Uptake and Conversion : After application, ASM is absorbed and translocated throughout the plant.[3] In the plant tissues, it is hydrolyzed by methyl salicylate esterase into its active form, acibenzolar (1,2,3-benzothiadiazole-7-carboxylic acid).[1][6]

-

Signal Transduction : Acibenzolar mimics the action of salicylic acid (SA), a critical signaling molecule in the SAR pathway.[4][11] This leads to the activation of key regulatory proteins, such as NPR1 (Nonexpressor of Pathogenesis-Related Genes 1).[6]

-

Gene Activation : Activated NPR1 moves to the nucleus and interacts with transcription factors to induce the expression of a wide array of defense-related genes.[6]

-

Defense Response : The induced genes include those encoding Pathogenesis-Related (PR) proteins, such as PR-1, PR-2 (a β-1,3-glucanase), and PR-5.[12][13] These proteins have direct antimicrobial activities or help reinforce the plant cell wall, leading to broad-spectrum disease resistance.[14]

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of agrochemicals are typically proprietary. However, they generally follow standardized international guidelines, such as those established by the OECD (Organisation for Economic Co-operation and Development) or the EPA (Environmental Protection Agency). Below are generalized methodologies representative of those used for this compound.

The flask method is a common protocol for determining the water solubility of substances with low solubility.

-

Preparation : An excess amount of solid this compound is added to a flask containing purified water (e.g., Milli-Q).

-

Equilibration : The flask is sealed and agitated (e.g., shaken or stirred) in a constant temperature water bath (e.g., 25 °C) for a sufficient period to allow equilibrium to be reached (typically 24-48 hours). Preliminary tests are run to determine the time to equilibrium.

-

Phase Separation : The suspension is allowed to stand at a constant temperature to permit phase separation. Centrifugation is often used to separate the solid material from the aqueous solution.

-

Analysis : A sample of the clear aqueous supernatant is carefully removed and its concentration is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation : The solubility is reported in g/L or mg/L. The experiment is repeated to ensure reproducibility.

The HPLC method is a rapid and reliable way to determine the log P value.

-

Principle : The method is based on the correlation between the retention time of a substance on a reversed-phase HPLC column and its known log P value.

-

Calibration : A series of reference compounds with well-documented log P values are injected into the HPLC system. A calibration curve is generated by plotting the logarithm of the capacity factor (k) versus the known log P values.

-

Sample Analysis : this compound is dissolved in the mobile phase and injected into the same HPLC system under identical conditions.

-

Calculation : The retention time of ASM is measured, and its capacity factor is calculated. The log P value is then determined by interpolation from the calibration curve.

The following workflow illustrates a typical experiment to evaluate the efficacy of ASM in inducing resistance against a pathogen, based on studies such as the one on Japanese radish against bacterial blight.[4]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. chemicalwarehouse.com [chemicalwarehouse.com]

- 4. Frontiers | this compound Activates Stomatal-Based Defense Systemically in Japanese Radish [frontiersin.org]

- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 6. This compound | C8H6N2OS2 | CID 86412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fao.org [fao.org]

- 8. This compound | 135158-54-2 [chemicalbook.com]

- 9. This compound [drugfuture.com]

- 10. This compound (Ref: CGA 245704) [sitem.herts.ac.uk]

- 11. Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Biological and molecular analyses of the this compound-induced systemic acquired resistance in flue-cured tobacco against Tomato spotted wilt virus. | Semantic Scholar [semanticscholar.org]

- 13. Biological and molecular analyses of the this compound-induced systemic acquired resistance in flue-cured tobacco against Tomato spotted wilt virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Acibenzolar-S-Methyl: A Deep Dive into its Interaction with the Salicylic Acid Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Acibenzolar-S-methyl (ASM), a synthetic plant activator, has emerged as a potent inducer of systemic acquired resistance (SAR) in a wide range of plant species. Unlike traditional fungicides, ASM does not exhibit direct antimicrobial activity. Instead, it functions as a functional analog of the plant hormone salicylic acid (SA), triggering a sophisticated endogenous defense signaling cascade. This guide provides a comprehensive technical overview of the molecular mechanisms underlying ASM's mode of action, with a particular focus on its intricate interplay with the salicylic acid signaling pathway. We will delve into the key molecular components, quantitative changes in defense-related molecules, detailed experimental protocols for studying these interactions, and visual representations of the involved signaling networks and experimental workflows.

Introduction

Plants, being sessile organisms, have evolved elaborate defense mechanisms to counteract pathogen attacks. One of the most effective of these is Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum immunity that is activated throughout the plant following an initial localized pathogen infection. Salicylic acid (SA) is a key signaling molecule in the establishment of SAR. This compound (ASM), commercially known as Bion® or Actigard®, is a synthetic compound that mimics the action of SA, effectively "priming" the plant's defense system in the absence of a pathogen challenge.[1][2] This guide will explore the molecular journey of ASM within the plant, from its initial application to the ultimate expression of disease resistance.

Mechanism of Action: The Salicylic Acid Connection

This compound itself is a pro-pesticide.[3] Upon application, it is absorbed by the plant and hydrolyzed by endogenous esterases into its biologically active form, acibenzolar (benzo[1][4][5]thiadiazole-7-carboxylic acid).[3] This active metabolite is structurally analogous to salicylic acid and functions as a potent elicitor of the SA signaling pathway.

The activation of the SA pathway by acibenzolar initiates a signaling cascade that culminates in the expression of a battery of defense-related genes, most notably the Pathogenesis-Related (PR) genes. The protein products of these genes, PR proteins, possess antimicrobial properties and contribute to the overall state of resistance.

A central regulator in this pathway is the NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) protein. In its inactive state, NPR1 exists as an oligomer in the cytoplasm. The accumulation of SA, or in this case, acibenzolar, leads to a change in the cellular redox state, causing the reduction of disulfide bonds within the NPR1 oligomer and its subsequent monomerization. These NPR1 monomers then translocate to the nucleus, where they interact with TGA transcription factors to activate the expression of PR genes.[5][6]

Quantitative Data on ASM-Induced Defense Responses

The application of this compound leads to quantifiable changes in the expression of defense-related genes and the accumulation of their protein products, as well as alterations in endogenous salicylic acid levels.

Induction of Pathogenesis-Related (PR) Gene Expression

The upregulation of PR gene expression is a hallmark of SAR activation by ASM. The fold-change in transcript levels is commonly quantified using Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR).

| Plant Species | Gene | Fold Change (vs. Control) | Time Post-Treatment | Reference |

| Arabidopsis thaliana | PR1 | >15-fold | 24 hours | [1] |

| Arabidopsis thaliana | PR2 | ~4-fold | 24 hours | [1] |

| Arabidopsis thaliana | PR5 | ~4-fold | 24 hours | [1] |

| Kiwifruit (Actinidia chinensis) | PR1 | ~2 to 5-fold | 1-7 days | [7][8] |

| Kiwifruit (Actinidia chinensis) | PR2 | ~2 to 5-fold | 7 days | [7][8] |

| Kiwifruit (Actinidia chinensis) | PR5 | ~2 to 5-fold | 1-7 days | [7][8] |

| Japanese Radish (Raphanus sativus) | PR1 | Significantly induced | 4 hours | [3][4] |

| Japanese Radish (Raphanus sativus) | PR2 | Significantly induced | 4 hours | [3][4] |

| Japanese Radish (Raphanus sativus) | PR3 | Significantly induced | 4 hours | [3][4] |

| Pear (Pyrus communis) | PR1, PR2, PR3, PR5, PR8 | Strongly upregulated | 48 hours | [9] |

| Tobacco (Nicotiana tabacum) | PR-3 | Detected | 2 days | [1] |

Accumulation of Pathogenesis-Related (PR) Proteins

The increase in PR gene transcripts is followed by the accumulation of PR proteins, which can be quantified by techniques such as Western blotting.

| Plant Species | Protein | Observation | Time Post-Treatment | Reference |

| Tobacco (Nicotiana tabacum) | PR-1, PR-3, PR-5 | Detected | 2 days | [1] |

| Arabidopsis thaliana | PR1-GFP | Detected | - | [6][10] |

Effect on Endogenous Salicylic Acid Levels

ASM treatment can also influence the plant's own salicylic acid metabolism.

| Plant Species | Treatment | Change in Endogenous SA | Time Post-Inoculation | Reference |

| Banana (Musa sp.) | 1 mM ASM | Highest accumulation | 24 hours | [11] |

| Kiwifruit (Actinidia chinensis) | ASM | Reduction in stems | - | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the interaction of this compound with the salicylic acid pathway.

Plant Treatment with this compound

Objective: To induce the salicylic acid pathway in plants for subsequent analysis.

Materials:

-

This compound (e.g., Actigard® 50WG or equivalent)

-

Distilled water

-

Surfactant (e.g., Silwet L-77)

-

Spray bottle or soil drench equipment

Protocol:

-

Prepare a stock solution of ASM in distilled water. A common concentration used is 1 mM.[4]

-

For foliar application, add a surfactant to the ASM solution (e.g., 0.02% v/v Silwet L-77) to ensure even coverage.

-

Spray the plant foliage until runoff, ensuring both adaxial and abaxial leaf surfaces are covered.

-

For soil drench application, apply a defined volume of the ASM solution to the soil around the base of the plant.

-

Include a control group of plants treated with a solution containing only distilled water and the surfactant.

-

Harvest plant material at various time points post-treatment for analysis.

RNA Extraction and RT-qPCR for PR Gene Expression

Objective: To quantify the transcript levels of PR genes.

Materials:

-

Liquid nitrogen

-

Mortar and pestle

-

RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

-

DNase I

-

Reverse transcriptase and associated reagents for cDNA synthesis

-

qPCR instrument

-

SYBR Green or other fluorescent dye-based qPCR master mix

-

Gene-specific primers for target PR genes and a reference gene (e.g., Actin or Ubiquitin)

Protocol:

-

Harvest plant tissue and immediately freeze in liquid nitrogen to prevent RNA degradation.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Extract total RNA using a commercial kit following the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.

-

Set up the qPCR reaction with the cDNA template, gene-specific primers, and a SYBR Green master mix.

-

Perform the qPCR on a real-time PCR system.

-

Analyze the data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression, normalizing to the expression of the reference gene.

Protein Extraction and Western Blot for PR Protein Detection

Objective: To detect and semi-quantify the accumulation of PR proteins.

Materials:

-

Liquid nitrogen

-

Mortar and pestle

-

Protein extraction buffer (e.g., RIPA buffer) with protease inhibitors

-

Bradford assay or similar protein quantification method

-

SDS-PAGE gels and electrophoresis apparatus

-

Electroblotting apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody specific to the PR protein of interest

-

Secondary antibody conjugated to an enzyme (e.g., HRP)

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Harvest and freeze plant tissue in liquid nitrogen.

-

Grind the tissue to a fine powder and resuspend in ice-cold protein extraction buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein extract.

-

Determine the protein concentration of the extract.

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the target PR protein.

-

Wash the membrane and then incubate with the enzyme-linked secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Detect the signal using an imaging system. The intensity of the bands can be quantified using densitometry software.[10]

Histochemical GUS Assay for Promoter Activity

Objective: To visualize the spatial expression pattern of a PR gene promoter in response to ASM. This requires transgenic plants expressing a PR promoter-GUS reporter gene fusion.

Materials:

-

Transgenic plants (e.g., Arabidopsis) with a PR promoter driving the β-glucuronidase (GUS) gene

-

GUS staining solution (containing X-Gluc)

-

70% ethanol

-

Microscope

Protocol:

-

Treat the transgenic plants with ASM as described in section 4.1.

-

Harvest tissues of interest (e.g., leaves, roots).

-

Immerse the tissues in GUS staining solution.

-

Incubate the tissues at 37°C for several hours to overnight.

-

Remove the staining solution and clear the tissues of chlorophyll by incubating in 70% ethanol.

-

Observe the blue staining pattern, indicating GUS activity and therefore promoter activation, under a microscope.

Salicylic Acid Extraction and Quantification by HPLC

Objective: To measure the levels of endogenous salicylic acid in plant tissues.

Materials:

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction solvent (e.g., 90% methanol)

-

Internal standard (e.g., o-anisic acid)

-

Solid-phase extraction (SPE) C18 columns

-

HPLC system with a fluorescence detector

Protocol:

-

Harvest and freeze plant tissue in liquid nitrogen.

-

Grind the tissue and extract with cold 90% methanol.

-

Add an internal standard to the extract for accurate quantification.

-

Centrifuge the extract and collect the supernatant.

-

Acidify the supernatant and pass it through an activated SPE C18 column.

-

Wash the column and then elute the salicylic acid with a suitable solvent (e.g., 70% methanol).

-

Dry the eluate and resuspend in the HPLC mobile phase.

-

Inject the sample into an HPLC system equipped with a C18 column and a fluorescence detector (excitation at ~305 nm, emission at ~407 nm).

-

Quantify the SA concentration by comparing the peak area to a standard curve of known SA concentrations, corrected for the recovery of the internal standard.

Visualization of Signaling Pathways and Workflows

This compound Signaling Pathway

The following diagram illustrates the key steps in the ASM-induced salicylic acid signaling pathway.

Caption: ASM-induced salicylic acid signaling pathway.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the effects of ASM on plant defense responses.

Caption: Experimental workflow for ASM studies.

Conclusion

This compound serves as a powerful tool for both practical disease management in agriculture and as a molecular probe for dissecting the intricacies of the salicylic acid-mediated defense pathway in plants. Its ability to predictably and robustly induce SAR provides a valuable system for researchers to study the complex network of gene regulation and protein interactions that underpin plant immunity. The methodologies and data presented in this guide offer a solid foundation for professionals in plant science and drug development to further explore and harness the potential of induced resistance for crop protection and to deepen our fundamental understanding of plant-pathogen interactions.

References

- 1. Frontiers | Transient Changes in Defence Gene Expression and Phytohormone Content Induced by this compound in Glasshouse and Orchard Grown Kiwifruit [frontiersin.org]

- 2. Local Application of this compound Treatment Induces Antiviral Responses in Distal Leaves of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound Activates Stomatal-Based Defense Systemically in Japanese Radish [frontiersin.org]

- 4. This compound Activates Stomatal-Based Defense Systemically in Japanese Radish - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Subcellular Localization of Arabidopsis Pathogenesis-Related 1 (PR1) Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound activates phenylpropanoid pathway to enhance resistance against Alternaria alternata in pear fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Cell signaling pathways step-by-step [mindthegraph.com]

- 10. researchgate.net [researchgate.net]

- 11. li01.tci-thaijo.org [li01.tci-thaijo.org]

An In-depth Technical Guide to the Toxicological Profile of Acibenzolar-S-Methyl in Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acibenzolar-S-methyl (ASM), a member of the benzothiadiazole class of compounds, is a systemic plant activator that protects against a broad spectrum of fungal, bacterial, and viral diseases.[1][2][3] Its unique mode of action does not involve direct toxicity to pathogens but rather induces systemic acquired resistance (SAR) in the treated plant, a process analogous to an immune response in animals.[2][4][5][6] This is achieved by mimicking the natural plant hormone salicylic acid, which triggers a signaling cascade leading to the production of defense-related proteins.[2][6] This document provides a comprehensive overview of the toxicological profile of this compound as determined in various research models, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in rats have shown that this compound is rapidly and almost completely absorbed from the gastrointestinal tract following oral administration, with over 90% of the administered dose being absorbed. Peak plasma concentrations are typically reached within four hours. The compound is widely distributed in the body, with the highest concentrations found in the liver and kidney.[7] There is no indication of accumulation in tissues.[7]

Metabolism is extensive, with the primary pathway being the cleavage of the S-methyl ester to form the carboxylic acid derivative, acibenzolar acid (CGA210007), which is the major metabolite. Other metabolic transformations include hydroxylation of the phenyl ring and conjugation with glycine or glucuronic acid.[7] Excretion is rapid, with 88-95% of the administered dose eliminated in the urine within 48 hours.[8]

Toxicological Profile: Quantitative Data

The toxicological effects of this compound have been evaluated in a range of studies. The primary target for toxicity across multiple species is the hematopoietic system, with effects such as hemolytic anemia being consistently observed in subchronic and chronic studies in rats, mice, and dogs.[1][9][10]

Acute Toxicity

This compound exhibits low acute toxicity via oral, dermal, and inhalation routes.[1][7][9]

| Species | Route | Endpoint | Value (mg/kg bw or mg/L) | Reference |

| Rat | Oral | LD50 | > 2000 | [7] |

| Rat | Dermal | LD50 | > 2000 | [7] |

| Rat | Inhalation | LC50 (4h) | > 5 | [7] |